N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
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Overview
Description
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a chlorinated aromatic ring, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often formed through the reaction of an appropriate amine with a diketone or ketoester, followed by cyclization.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with the chlorinated aromatic ring and the benzamide group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups and the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidinone moiety.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential candidate for drug development, particularly for its anti-inflammatory and anticancer properties.
- Studied for its ability to modulate specific biological pathways.
Industry:
- Used in the development of new materials with specific chemical properties.
- Potential applications in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response.
Comparison with Similar Compounds
- N-{5-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-benzamide
- N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in chemical reactivity and biological activity.
- Unique Properties: N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is unique due to its specific combination of substituents, which may enhance its potency and selectivity for certain biological targets.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C21H19ClN4O2S/c1-12-4-3-5-14(8-12)19(28)23-21-25-24-20(29-21)15-9-18(27)26(11-15)16-7-6-13(2)17(22)10-16/h3-8,10,15H,9,11H2,1-2H3,(H,23,25,28) |
InChI Key |
RHCULFYGHYKJJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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